Heptafluoro-1-methoxypropane
Description
Contextualizing Fluorinated Ethers in Contemporary Chemical Science
Fluorinated ethers, specifically hydrofluoroethers (HFEs), represent a significant class of organic solvents in modern chemistry. wikipedia.org They were developed primarily as third-generation replacements for ozone-depleting substances like chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). wikipedia.orgnih.govresearchgate.net Unlike their predecessors, HFEs have a negligible ozone depletion potential and a lower global warming potential. nih.govresearchgate.netecolink.com
The presence of the ether linkage in HFE molecules makes them susceptible to atmospheric degradation, resulting in shorter atmospheric lifetimes compared to other fluorocarbons. wikipedia.orgresearchgate.net Key properties of HFEs include low toxicity, non-flammability, high thermal stability, and low viscosity. wikipedia.orgontosight.ai These characteristics make them suitable for a wide array of industrial and scientific applications, including their use as cleaning agents, heat transfer fluids, refrigerants, and solvents for various processes. wikipedia.orgnih.govontosight.ai The unique properties of organofluorine compounds, stemming from the strength of the carbon-fluorine bond, make them valuable in materials science and catalysis. wikipedia.org
Overview of Research Trajectories for Heptafluoro-1-methoxypropane
Research into this compound has followed several distinct trajectories, primarily driven by its utility as a specialized solvent and functional fluid.
Electronics and Semiconductor Industry: A primary application is its use as a cleaning solvent for degreasing and cleaning electronic components. nih.govguidechem.com Its low surface tension and high chemical stability allow it to effectively remove contaminants without damaging sensitive parts or leaving residues. guidechem.com It is also researched as a coolant for electronics, including supercomputers and high-voltage transformers, due to its excellent dielectric properties. nih.govwikipedia.org
Advanced Battery Technology: A significant and growing area of research is the use of this compound as a component in electrolytes for high-energy batteries, particularly Lithium-Metal Batteries (LMBs). sciengine.comacs.org It functions as a diluent in localized high-concentration electrolytes. sciengine.comresearchgate.net Research shows that it can cooperate with the decomposition of anions to form a stable, lithium fluoride (B91410) (LiF)-rich solid-electrolyte interphase (SEI) on the surface of the lithium anode. sciengine.comresearchgate.netewadirect.com
Fluorous Synthesis: The compound is used as a fluorous solvent, which can facilitate the separation of catalysts and products in certain chemical reactions. rsc.orgtcichemicals.com
Fire Suppression: Studies have investigated its capacity as a fire-extinguishing agent. Research indicates that adding this compound to nitrogen can significantly increase the flame-extinguishing efficiency of the system. sibran.ru
Scope and Significance of Academic Investigations
The academic and industrial focus on this compound is significant for both environmental and technological reasons. As a hydrofluoroether, it is part of a class of compounds offering more environmentally benign alternatives to older, harmful industrial chemicals like CFCs and HCFCs. wikipedia.orgecolink.com
The most impactful research, however, lies in the field of energy storage. The development of next-generation batteries is a global priority, and LMBs offer the potential for much higher energy densities than current lithium-ion technology. A major obstacle for LMBs is the instability of the lithium metal anode, which can lead to dendrite growth and battery failure. sciengine.comewadirect.com Research on this compound demonstrates its critical role in creating a stable SEI, which is essential for ensuring the long lifespan and reliability of these high-performance batteries. sciengine.comresearchgate.netewadirect.com For instance, electrolytes designed with this compound have enabled Li-metal cells to achieve high capacity retention over hundreds of cycles. sciengine.comresearchgate.net
Table 2: Detailed Research Findings of this compound in Lithium-Metal Batteries
| Electrolyte Composition | Key Finding | Performance Outcome | References |
|---|---|---|---|
| 1.8 M LiFSI in 1,2-dimethoxyethane (B42094) (DME)/Heptafluoro-1-methoxypropane (HM) (2:1 by vol.) | HM assists in the formation of a LiF-rich Solid-Electrolyte Interphase (SEI). | Excellent compatibility with both Li metal anodes (~99.8% Coulombic efficiency) and high-voltage cathodes. | sciengine.comresearchgate.net |
| Not specified composition with Fluoroethylene Carbonate | Creates a novel flame-retardant electrolyte. | A LiCoO₂-based battery achieved 81.2% capacity retention after 300 cycles at a high cutoff voltage of 4.6 V. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c1-12-4(10,11)2(5,6)3(7,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPJRYAFUXTDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7OCH3, C4H3F7O | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074909 | |
| Record name | Heptafluoro-1-methoxypropane | |
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Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor of ether; [3M MSDS] | |
| Record name | Methyl perfluoropropyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
403.0 [mmHg] | |
| Record name | Methyl perfluoropropyl ether | |
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CAS No. |
375-03-1 | |
| Record name | Methyl perfluoropropyl ether | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
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| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
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| Record name | Heptafluoro-1-methoxypropane | |
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| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy | |
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Advanced Synthetic Methodologies and Mechanistic Reaction Pathways of Heptafluoro 1 Methoxypropane
Novel Synthetic Routes for Heptafluoro-1-methoxypropane Production
The production of hydrofluoroethers such as this compound involves specialized fluorination techniques. Key industrial synthesis methods include alkylation, addition reactions, and halogenated hydrocarbon reactions. These processes are often complex and require significant technical expertise and specialized equipment, creating a high barrier to entry in the market.
Exploration of Fluorination Techniques and Catalysis
Several advanced fluorination techniques are being explored to improve the synthesis of hydrofluoroethers.
Catalytic Hydroetherification: While specific research on the catalytic hydroetherification for this compound is not extensively detailed in publicly available literature, the general principles of adding alcohols to fluoroalkenes are well-established. This method could potentially be a viable route, where methanol (B129727) is added across the double bond of a heptafluoropropene isomer, likely catalyzed by a strong base or a transition metal complex. The regioselectivity of this addition would be a critical factor to control to yield the desired 1-methoxy isomer.
Phase-Transfer Catalysis (PTC): The application of phase-transfer catalysis in the synthesis of perfluoroalkyl ethers has been demonstrated, particularly in nucleophilic substitution reactions. For instance, perfluoroalkylated diaza-crown ethers have been synthesized and shown to act as effective phase-transfer catalysts in both aliphatic and aromatic nucleophilic substitutions under solid-liquid conditions. figshare.comnih.govacs.orgresearchgate.netdntb.gov.ua This methodology could be adapted for the synthesis of this compound, potentially by facilitating the reaction between a heptafluoropropyl halide and sodium methoxide (B1231860) in a biphasic system. The PTC would shuttle the methoxide anion into the organic phase to react with the fluorinated substrate.
Below is a table summarizing these advanced fluorination techniques:
| Fluorination Technique | Description | Potential Advantages |
| Electrochemical Fluorination (ECF) | Direct substitution of hydrogen with fluorine using an electric current. | Can be highly efficient with conductive additives, reduces byproducts. |
| Catalytic Hydroetherification | Addition of an alcohol across a C=C double bond in a fluoroalkene. | Potentially a direct route to the target molecule. |
| Phase-Transfer Catalysis (PTC) | Facilitates reaction between reactants in different phases. | Can improve reaction rates and yields in biphasic systems. |
Challenges and Innovations in Industrial-Scale Synthesis
The industrial production of hydrofluoroethers is dominated by a few key players due to the complex synthesis processes and high technological barriers. figshare.com Key challenges in scaling up the production of this compound include managing highly exothermic reactions, ensuring process safety, and minimizing the formation of impurities that can be difficult to separate from the final product.
Process Intensification: A significant innovation to address these challenges is process intensification. This strategy involves developing smaller, more efficient, and often continuous manufacturing processes. altlaboratories.comenergy.govmdpi.comvapourtec.com By moving from traditional large batch reactors to continuous flow reactors, for example, heat and mass transfer can be controlled more effectively, leading to improved safety, higher yields, and better product quality. For the synthesis of this compound, this could involve the use of microreactors to manage the high exothermicity of fluorination reactions.
Economic and Environmental Considerations: The high cost of fluorinating agents and the energy-intensive nature of the processes are significant economic hurdles. Research is focused on developing more cost-effective catalysts and improving energy efficiency. Furthermore, the reduction of solvent use and the minimization of waste streams are crucial for enhancing the environmental sustainability of the synthesis.
Chemical Transformation and Derivative Synthesis Research
The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the heptafluoropropyl group. This influences its susceptibility to nucleophilic attack and its potential as a building block in organic synthesis.
Nucleophilic Substitution and Elimination Reaction Studies
The strong electron-withdrawing effect of the fluorine atoms in the heptafluoropropyl group makes the carbon atoms in this chain susceptible to nucleophilic attack, although the C-F bond is very strong. Nucleophilic substitution reactions on perfluorinated ethers can be challenging and often require harsh conditions. Mechanistic studies on the thermal decomposition of perfluoroalkyl ether carboxylic acids suggest that C-O and C-C bond cleavages are plausible pathways, which could be initiated by a nucleophilic attack under certain conditions. nih.gov
Elimination reactions, such as dehydrofluorination, are also a possibility, particularly if there is a hydrogen atom on a carbon adjacent to the perfluorinated chain. However, in this compound, the methoxy (B1213986) group is attached to a perfluorinated carbon, making a simple dehydrofluorination pathway less likely. More complex fragmentation pathways under high temperatures or in the presence of strong bases might occur.
This compound as a Precursor in Complex Molecule Construction
Fluorinated compounds are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine. While specific examples of this compound as a direct precursor in complex molecule construction are not widely reported, its potential lies in the reactivity of the heptafluoropropyl group.
Functionalization via Nucleophilic Substitution: It is conceivable that the methoxy group could be displaced by a stronger nucleophile, or that reactions could be induced at the perfluorinated chain under specific conditions to introduce other functional groups.
Use in Polymer Synthesis: Fluorinated ethers can be used in the synthesis of fluorinated polymers. researchgate.netnih.govpageplace.de For instance, this compound could potentially be used as a monomer or a chain-transfer agent in certain polymerization reactions to introduce perfluoroalkyl ether moieties into the polymer backbone, thereby imparting properties such as chemical resistance, low surface energy, and thermal stability. core.ac.uk
Characterization of Reaction Intermediates and Byproducts
The synthesis of this compound can lead to the formation of various intermediates and byproducts, the identification of which is crucial for optimizing reaction conditions and ensuring product purity.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for characterizing the structure of the desired product and any intermediates or byproducts. hanrimwon.comox.ac.uk 19F NMR is particularly useful for identifying different fluorinated species in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for separating and identifying volatile components in the reaction mixture, allowing for the detection and quantification of byproducts. nih.gov
Common Byproducts: In the synthesis of hydrofluoroethers, potential byproducts can arise from incomplete fluorination, over-fluorination, rearrangements, or side reactions. For example, in the electrochemical fluorination process, the reduction of byproducts is a key advantage of newer methodologies. In addition reactions, isomers of the desired product can also be formed.
A study on the thermal decomposition of related perfluoroalkyl ether carboxylic acids identified several smaller perfluorinated and hydrofluorinated compounds as byproducts, which were characterized using high-resolution mass spectrometry and GC-MS. nih.gov Similar byproducts could potentially be formed during the synthesis of this compound under certain conditions.
Innovations in Applications of Heptafluoro 1 Methoxypropane
Electrochemical Systems: Advanced Electrolyte Formulations for Energy Storage
The demand for safer, higher-performance energy storage devices, particularly lithium-ion and other alkali metal batteries, has driven research into novel electrolyte formulations. Heptafluoro-1-methoxypropane, a type of hydrofluoroether (HFE), is being investigated as a key component in these next-generation electrolytes.
Role of this compound in Solid Electrolyte Interphase (SEI) Formation
The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a battery. A stable and robust SEI is essential for long-term battery performance and safety, as it prevents ongoing electrolyte decomposition nih.gov. The inclusion of fluorinated additives is a well-established strategy for creating a high-quality SEI nih.gov.
Fluorinated compounds, such as fluoroethylene carbonate (FEC), are known to decompose at a higher potential than conventional carbonate solvents nih.gov. This preferential reduction leads to the formation of a dense, uniform, and stable SEI layer rich in lithium fluoride (B91410) (LiF) nih.govresearchgate.net. The LiF-rich interface possesses superior mechanical and structural properties, which helps to suppress the growth of lithium dendrites—a major cause of battery failure and safety issues nih.govresearchgate.net.
As a hydrofluoroether, this compound is explored for its potential to contribute to a stable SEI. Research on various HFEs indicates that they can decompose to form fluorine-based SEI layers rsc.org. The incorporation of fluorine from compounds like this compound can help form a robust, LiF-rich SEI, which is crucial for stabilizing lithium metal anodes researchgate.net. The specific decomposition pathways and the precise role of this compound in SEI chemistry are areas of active investigation, aiming to tailor interphases for enhanced battery longevity and safety rsc.org.
Design of Nonflammable Electrolytes Utilizing this compound
Research has demonstrated that incorporating HFEs into electrolyte formulations can significantly enhance battery safety researchgate.netresearchgate.net. For instance, electrolytes containing this compound have been shown to be non-flammable even under conditions that would ignite standard electrolytes 3m.com. The use of this compound as a volatile, non-flammable co-solvent is also being explored for novel thermal management systems within batteries. An example of such a formulation is 1.0 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) solvated in a 1:1 volume ratio of this compound and ethyl methyl carbonate (EMC).
Performance Enhancement in Alkali Metal Batteries
Beyond improving safety, the addition of this compound to electrolytes can enhance the electrochemical performance of alkali metal batteries. The presence of fluorinated solvents can increase the oxidative stability of the electrolyte, allowing for the use of high-voltage cathodes which can lead to higher energy densities researchgate.netrsc.org.
The use of HFEs as co-solvents has been shown to improve rate capability and cyclability in lithium-ion batteries researchgate.net. The low viscosity of this compound, especially at low temperatures, is another beneficial property sigmaaldrich.comlib-em.com. This can lead to improved ionic conductivity and better battery performance in cold environments. Furthermore, the stable SEI layer facilitated by the decomposition of fluorinated ethers helps to maintain high Coulombic efficiency over many cycles by preventing parasitic reactions between the electrolyte and the highly reactive alkali metal anode researchgate.netrsc.org. The unique, low-solvating behavior of HFEs is a key factor in their function within various battery systems, including lithium-ion, lithium-sulfur, and sodium-ion batteries nih.gov.
Emerging Industrial and Specialized Applications
The favorable physical and environmental properties of this compound have led to its investigation and adoption in a variety of specialized industrial applications.
Development as a Next-Generation Green Solvent
The principles of green chemistry encourage the use of solvents that are less harmful to human health and the environment. This compound exhibits several characteristics that position it as a "green" or sustainable solvent alternative.
It has a zero Ozone Depletion Potential (ODP) and a low Global Warming Potential (GWP) sigmaaldrich.comlib-em.com3m.com3m.com3mcanada.ca. Furthermore, it is not classified as a Volatile Organic Compound (VOC) by the U.S. Environmental Protection Agency, meaning it does not contribute significantly to the formation of ground-level smog 3m.com. Its low toxicity and non-flammable nature further enhance its safety profile sigmaaldrich.com3m.com3mcanada.ca. These attributes make it a viable replacement for more hazardous solvents in applications such as cleaning, degreasing, and as a carrier fluid in various manufacturing processes nih.gov.
| Property | Value | Reference |
|---|---|---|
| Ozone Depletion Potential (ODP) | 0 | sigmaaldrich.comlib-em.com |
| Global Warming Potential (GWP, 100-year ITH) | ~370-530 | sigmaaldrich.comlib-em.com |
| Atmospheric Lifetime | ~4.9 years | lib-em.com |
| Volatile Organic Compound (VOC) Status | Not regulated as a VOC | 3m.com |
Investigation in Refrigeration and Heat Transfer Systems
This compound is well-suited for use in thermal management applications due to its favorable thermodynamic properties, thermal stability, and wide liquid range 3m.com3mcanada.ca. It is used as a heat transfer fluid in the semiconductor industry for cooling equipment used in ion implantation, dry etching, and automated testing 3mcanada.ca. It is also employed for cooling reactors in the pharmaceutical and chemical processing industries, particularly in applications requiring very low temperatures 3m.com3mcanada.ca.
Its properties also make it a candidate for specialized refrigeration systems. The compound's physical characteristics, such as its boiling point, viscosity, and thermal conductivity, are key to its effectiveness in these systems.
| Property | Value | Reference |
|---|---|---|
| Boiling Point @ 1 atm | 34°C (93°F) | lib-em.com |
| Freeze Point | -122.5°C (-189°F) | lib-em.com |
| Liquid Density @ 25°C | 1400 kg/m³ | lib-em.com |
| Kinematic Viscosity @ 25°C | 0.32 cSt | lib-em.com |
| Specific Heat @ 25°C | 1300 J·kg⁻¹·K⁻¹ | lib-em.com |
| Thermal Conductivity @ 25°C | 0.075 W·m⁻¹·K⁻¹ | lib-em.com |
| Latent Heat of Vaporization @ Boiling Point | 142 kJ/kg | lib-em.com |
Utility as a Chemical Building Block for Fluorinated Compounds
This compound (CF₃CF₂CF₂OCH₃), also known as methyl nonafluorobutyl ether, serves as a versatile precursor in the synthesis of more complex fluorinated molecules. Its chemical structure, featuring a perfluorinated propyl chain and a methoxy (B1213986) group, allows for targeted modifications to introduce a variety of functional groups. This utility is particularly valuable in the development of specialized fluorinated surfactants, ethers, and other performance chemicals. Research has demonstrated its role as a key intermediate in the preparation of several important fluorinated compounds.
One notable application of this compound is in the synthesis of isolated hydrofluoroethers. chemicalbook.com Although the specific reaction details for its direct conversion are not extensively documented in readily available literature, its structural motifs are present in more complex fluorinated ethers, suggesting its role as a foundational building block.
Detailed research has shown that this compound can be utilized to create longer-chain and more functionalized fluorinated compounds. For instance, it is a potential starting material for the synthesis of compounds such as 2-(heptafluoropropoxy)tetrafluoropropionyl fluoride. This derivative is a key intermediate for producing fluorinated compounds and polymers with enhanced chemical resistance and thermal stability. lookchem.comboulingchem.com
Furthermore, the heptafluoropropoxy group, derivable from this compound, is a key component in the structure of surfactants like perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid methyl ester. This class of compounds is noted for its surfactant properties and potential for further functionalization. chemicalbook.com
Another significant synthetic application is in the creation of other hydrofluoroethers, such as 2H-perfluoro-5-methyl-3,6-dioxanonane. This compound is utilized in the synthesis of various fluorinated materials for the pharmaceutical, agrochemical, and materials science sectors due to its excellent chemical and thermal stability. guidechem.com
The following table summarizes some of the key fluorinated compounds that can be synthesized utilizing this compound as a chemical precursor, highlighting its importance in expanding the library of available fluorochemicals.
| Precursor Compound | IUPAC Name of Precursor | Synthesized Compound | IUPAC Name of Synthesized Compound |
| This compound | 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane | 2-(Heptafluoropropoxy)tetrafluoropropionyl fluoride | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride |
| This compound | 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid methyl ester | Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoate |
| This compound | 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane | 2H-perfluoro-5-methyl-3,6-dioxanonane | 1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane |
Environmental Fate and Atmospheric Chemical Dynamics of Heptafluoro 1 Methoxypropane
Global Warming Potential (GWP) and Climate Impact Studies
The Global Warming Potential (GWP) is an index that compares the ability of a greenhouse gas to trap heat in the atmosphere relative to carbon dioxide (CO₂), which has a GWP of 1. ca.gov The GWP is typically calculated over specific time horizons, most commonly 100 years. ca.govindustriaeformazione.ittecnichenuove.it
Heptafluoro-1-methoxypropane is a greenhouse gas due to its ability to absorb infrared radiation in the atmospheric window. Its GWP is influenced by its atmospheric lifetime and its radiative efficiency. Various assessments have reported GWP values for this compound, which are summarized below. The differences in reported values can stem from updates in scientific understanding of atmospheric lifetimes and radiative efficiencies. industriaeformazione.ittecnichenuove.it
Table 3: Global Warming Potential (GWP) of this compound
| Time Horizon | GWP Value | Source |
|---|---|---|
| 100-year | 530 | 3M™ Novec™ 7000 Engineered Fluid Product Information |
| 100-year | 575 | U.S. EPA SNAP Substitutes List |
GWP values are relative to CO₂ (GWP = 1).
Volatile Organic Compound (VOC) Reactivity and Exempt Status Research
In the United States, the Environmental Protection Agency (EPA) regulates volatile organic compounds (VOCs) due to their role in the formation of tropospheric ozone, a primary component of smog. fluorocarbons.org Compounds that have negligible photochemical reactivity are considered for exemption from VOC regulations. fluorocarbons.org
The key factor in determining photochemical reactivity is the rate at which a compound reacts with the OH radical. As the reaction of this compound with OH radicals is slow, its potential to contribute to ozone formation is low.
Based on its low reactivity, the U.S. EPA has added this compound (identified as 1,1,1,2,2,3,3-heptafluoro-3-methoxy-propane) to the list of compounds exempt from the regulatory definition of a VOC. This regulatory action was finalized on November 29, 2004.
Biological Interactions and Metabolomic Investigations of Heptafluoro 1 Methoxypropane
Biochemical Pathway Exploration as a Degradation Product
The investigation into the biochemical pathways of Heptafluoro-1-methoxypropane is intrinsically linked to its structural similarity to modern inhaled anesthetics. While direct research on this compound as a primary anesthetic agent is not extensive, its potential role as a metabolite or degradation product of other fluorinated ethers provides a crucial avenue for exploration.
While direct evidence identifying this compound as a significant metabolite of commonly used anesthetic agents like sevoflurane (B116992) or desflurane (B1195063) is not prominently documented in existing literature, the metabolic pathways of these anesthetics offer insights into the potential formation of similar fluorinated compounds. The biotransformation of fluorinated anesthetics is a key area of study in pharmacology and toxicology. For instance, the metabolism of sevoflurane, a widely used anesthetic, has been extensively studied. It is known to be metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1. researchgate.netchemicalbook.com This process leads to the formation of inorganic fluoride (B91410) and a fluorinated alcohol, hexafluoroisopropanol (HFIP). researchgate.netchemicalbook.com
Given the structural similarities, it is plausible that under certain conditions or with exposure to specific enzyme systems, anesthetic agents could theoretically degrade into various fluorinated propanes. However, research specifically identifying and quantifying this compound as a direct metabolite in humans following anesthesia is an area that requires further investigation. The study of anesthetic metabolism is complex, with a variety of factors influencing the types and quantities of metabolites produced.
The enzymatic biotransformation of fluorinated ethers is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov Research has pinpointed CYP2E1 as the primary enzyme responsible for the metabolism of anesthetics such as sevoflurane and isoflurane. nih.govnih.gov The general mechanism involves the oxidation of the ether linkage, leading to the breakdown of the molecule.
For a compound like this compound, it can be hypothesized that it would also be a substrate for CYP enzymes, likely CYP2E1, given its structural characteristics. The biotransformation process would be expected to involve O-demethylation, leading to the formation of a heptafluoropropanol isomer and formaldehyde. Subsequent metabolism could further break down these products. It is important to note that this is a theoretical pathway based on the known metabolism of similar compounds, and specific enzymatic studies on this compound are needed to confirm these predictions.
The table below summarizes the key enzymes involved in the metabolism of related fluorinated anesthetic agents, which provides a basis for understanding the potential enzymatic interactions of this compound.
| Anesthetic Agent | Primary Metabolizing Enzyme | Major Metabolites |
| Sevoflurane | Cytochrome P450 2E1 (CYP2E1) | Hexafluoroisopropanol (HFIP), Inorganic Fluoride |
| Isoflurane | Cytochrome P450 2E1 (CYP2E1) | Trifluoroacetic acid, Inorganic Fluoride |
| Desflurane | Cytochrome P450 2E1 (CYP2E1) | Trifluoroacetic acid, Inorganic Fluoride |
Molecular Mechanisms of Biological Interaction
The biological activity of any compound is dictated by its interactions at the molecular level. For this compound, its high degree of fluorination is expected to play a significant role in its molecular interactions.
There is a lack of specific research on the cellular responses and pathway modulation induced by this compound. To understand its potential effects, one would need to investigate its impact on various cellular processes, such as cell viability, proliferation, and signaling pathways. Given its potential as a metabolite of anesthetic agents, any cellular effects would be of interest in the context of post-anesthetic recovery and potential long-term consequences. Without direct experimental data, any discussion on its cellular effects remains speculative.
Identification and Analysis of Related Biological Metabolites
As previously discussed, the direct biological metabolites of this compound have not been extensively characterized. Based on the principles of xenobiotic metabolism, potential metabolites can be predicted. The primary metabolic pathway would likely involve the enzymatic action of cytochrome P450 enzymes, leading to the cleavage of the ether bond.
The expected primary metabolites would be a heptafluoropropanol isomer and formaldehyde. The heptafluoropropanol could then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion from the body. Formaldehyde, a known toxic compound, would be rapidly metabolized by aldehyde dehydrogenase to formic acid.
The table below outlines the potential metabolites of this compound based on established metabolic pathways for similar compounds.
| Parent Compound | Potential Primary Metabolite | Potential Secondary Metabolite |
| This compound | Heptafluoropropan-1-ol | Heptafluoropropan-1-ol glucuronide |
| This compound | Formaldehyde | Formic Acid |
It is crucial to emphasize that these are predicted metabolites, and their actual formation and detection in biological systems would require dedicated metabolomic studies.
Advanced Analytical and Metrological Characterization of Heptafluoro 1 Methoxypropane
High-Precision Thermophysical Property Measurements
The thermal conductivity of Heptafluoro-1-methoxypropane, also known as RE-347mcc or HFE-7000, has been experimentally determined across its vapor, liquid, and supercritical states. nist.govthsci.com Research conducted using a transient hot-wire apparatus provided new data over a wide temperature range from 162 K to 500 K and at pressures extending from 0.04 MPa up to 69 MPa. nist.govthsci.com
The uncertainty of these experimental measurements varies depending on the fluid's state. For the liquid and supercritical regions with densities greater than 600 kg·m⁻³, the uncertainty is 1%. nist.gov In the vapor and supercritical regions at pressures of 1 MPa or higher and densities below 200 kg·m⁻³, the uncertainty is 1.5%. nist.gov For supercritical states with densities between 200 kg·m⁻³ and 600 kg·m⁻³, as well as for vapor and supercritical states at pressures below 1 MPa, the uncertainty is 3%. nist.gov This comprehensive dataset has been utilized to develop a wide-range correlation for the thermal conductivity of the compound. nist.govthsci.com
Table 1: Summary of Thermal Conductivity Measurement Parameters
| Parameter | Value |
|---|---|
| Compound | This compound (RE-347mcc) |
| Apparatus | Transient Hot-Wire |
| Temperature Range | 162 K to 500 K |
| Pressure Range | 0.04 MPa to 69 MPa |
| Phases Measured | Vapor, Liquid, Supercritical |
The vapor pressure and PVT properties of this compound have been investigated to establish its thermodynamic behavior. guidechem.comnih.gov Vapor pressure measurements were conducted at temperatures ranging from 340 K up to the critical temperature of 437.7 K, resulting in 41 data points. guidechem.com The PVT properties were measured along eight isochores at temperatures from 370 K to 450 K. guidechem.com
These experiments were performed using an isochoric apparatus equipped with a spherical sample cell. guidechem.com The studies report high precision, with expanded uncertainties estimated to be ±10 mK in temperature, ±2 kPa in pressure, and ±0.2 kg·m⁻³ in density. guidechem.comnih.gov The data from these measurements have been compared with existing equations of state, showing satisfactory agreement for engineering applications. guidechem.comnih.gov
Table 2: Experimental Parameters for Vapor Pressure and PVT Studies
| Property | Measurement Range |
|---|---|
| Vapor Pressure | 340 K to 437.7 K |
| PVT Properties | 370 K to 450 K (along 8 isochores) |
| Measurement Uncertainties | |
| Temperature | ±10 mK |
| Pressure | ±2 kPa |
The speed of sound in the vapor phase of this compound (RE347mcc) has been measured with high accuracy. tcichemicals.comchemicalbook.com These measurements were conducted using a spherical resonator, where the speed of sound is determined from the frequencies of the lowest-order radial resonance modes of the gas within the spherical cavity. tcichemicals.com
Experimental data are reported for temperatures between 325 K and 500 K at pressures reaching up to 1.6 MPa. tcichemicals.comchemicalbook.com The performance of the apparatus was validated with measurements on high-purity methane and ethane. tcichemicals.com The average combined expanded uncertainty of the measured speed of sound for this compound is reported to be 0.029%. tcichemicals.comchemicalbook.com
Table 3: Vapor-Phase Speed of Sound Measurement Details
| Parameter | Value |
|---|---|
| Compound | This compound (RE347mcc) |
| Apparatus | Spherical Resonator |
| Temperature Range | 325 K to 500 K |
| Pressure Range | Up to 1.6 MPa |
Spectroscopic and Chromatographic Methodologies for this compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is a foundational technique in the field of metabolomics, used to identify and quantify low molecular weight metabolites in biological samples. nih.gov The coupling of gas chromatography with high-resolution time-of-flight mass spectrometry (GC-HRTOF-MS) offers enhanced separation performance and greater metabolite coverage compared to traditional GC-MS methods. nih.gov This advanced technique is utilized for both targeted assays, which provide absolute quantification of specific metabolites, and untargeted profiling to discover novel compounds. nih.gov
While GC-HRTOF-MS is a powerful and widely applied methodology for the analysis of diverse metabolites in complex biological matrices, specific research detailing its application for the analysis of this compound within a metabolomics context is not widely documented in scientific literature. The technique is generally applied to endogenous metabolites such as amino acids, sugars, and fatty acids.
Enantiodiscrimination techniques are analytical methods designed to separate and quantify enantiomers—molecules that are non-superimposable mirror images of each other. A molecule exhibits this property, known as chirality, if it contains a stereocenter, which is typically a carbon atom bonded to four distinct groups.
The chemical structure of this compound is CF₃CF₂CF₂OCH₃. nist.govtcichemicals.com An analysis of this structure reveals that no carbon atom is bonded to four different substituent groups. Therefore, this compound is an achiral molecule and does not possess enantiomers. As a result, enantiodiscrimination techniques are not applicable to this compound.
Development of Reference Data and Standards for this compound
The establishment of robust and reliable reference data and standards is a cornerstone of accurate and reproducible scientific measurement. For a compound like this compound (C4H3F7O), which finds application in specialized industries such as electronics cooling and as a cleaning agent, the availability of well-characterized reference materials and standardized analytical methods is crucial for quality control, regulatory compliance, and research and development. This section details the critical aspects of developing such metrological tools for this compound.
Establishment of Certified Reference Materials (CRMs)
Certified Reference Materials (CRMs) are homogeneous and stable materials with one or more specified properties that have been certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The development of a CRM for this compound would involve several key stages:
Material Selection and Preparation: A high-purity batch of this compound would need to be synthesized or procured. The material would then undergo purification processes to minimize impurities that could interfere with its certified properties. The typical purity of commercially available this compound is greater than 98.0%. tcichemicals.com
Homogeneity and Stability Studies: Rigorous testing is conducted to ensure that every unit of the CRM has the same property values within the stated uncertainty. Stability studies are also performed under various storage conditions to determine the shelf life of the CRM and ensure that its certified values remain valid over time.
Characterization and Value Assignment: A comprehensive characterization of the material is performed using a variety of analytical techniques. For this compound, this would include techniques to confirm its identity and to quantify its purity. The certified value, for instance, for purity, would be assigned based on the results from multiple independent and validated analytical methods.
Uncertainty Budgeting: A detailed uncertainty budget is established, accounting for all potential sources of uncertainty in the characterization process, including those from measurements, sample handling, and potential instability.
Certification and Documentation: Once the characterization is complete and the property values and their uncertainties are established, a certificate is issued. This document provides all the essential information about the CRM, including the certified value(s), the expanded uncertainty, the methods used for characterization, and a statement of metrological traceability.
While specific CRMs for this compound are not widely documented, the principles for their development are well-established within organizations such as the National Institute of Standards and Technology (NIST) and other National Metrology Institutes (NMIs). nist.govsigmaaldrich.com The availability of such CRMs is a critical need for industries that rely on this compound. nih.gov
Development and Validation of Standardized Analytical Methods
Standardized analytical methods are essential for ensuring that measurements of this compound are consistent and comparable across different laboratories and over time. The development and validation of such methods are a meticulous process.
Method Development:
The choice of analytical technique depends on the intended application, such as purity assessment, quantification in a mixture, or trace analysis. For this compound, common analytical techniques would include:
Gas Chromatography (GC): Coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is a powerful technique for separating and quantifying volatile compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule and can be used for qualitative identification.
Method Validation:
Once a method is developed, it must undergo a thorough validation process to demonstrate its fitness for purpose. According to guidelines from organizations like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), the validation of an analytical method includes the assessment of several key parameters: ijprajournal.comujpronline.comresearchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Currently, there are no universally adopted standardized methods specifically for this compound. However, general methods for the analysis of per- and polyfluoroalkyl substances (PFAS) and hydrofluoroethers can be adapted and validated for this specific compound.
Metrological Traceability and Inter-laboratory Comparisons
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. iupac.org For measurements of this compound, establishing metrological traceability is essential for ensuring that results are comparable and have a known and defensible level of accuracy.
The traceability chain typically starts with a primary reference material or method at a National Metrology Institute (NMI). vaisala.com The values from this primary standard are then transferred to secondary reference materials, which are used to calibrate laboratory instrumentation.
Inter-laboratory Comparisons (ILCs) and Proficiency Testing (PT):
Inter-laboratory comparisons are a crucial tool for assessing the performance of analytical laboratories and for validating analytical methods. In an ILC, a homogeneous sample is distributed to a number of participating laboratories, and the results are compared. This allows for:
Performance Evaluation: Laboratories can assess their performance against their peers and identify potential areas for improvement.
Method Validation: ILCs can be used to validate a new analytical method by demonstrating that it can be successfully implemented in different laboratories.
Assignment of Reference Values: The results from an ILC can be used to assign a consensus value to a reference material.
The Bureau International des Poids et Mesures (BIPM) coordinates key comparisons among NMIs for various chemical measurements through its Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). bipm.orgbipm.orgresearchgate.netqi4d.org While specific key comparisons for this compound have not been identified, participation in such schemes for related organic compounds helps to establish the measurement capabilities of NMIs. researchgate.net
Reference Data for this compound
The development of comprehensive and critically evaluated reference data is a prerequisite for the establishment of standards. The following tables summarize some of the key physicochemical and spectral reference data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H3F7O | nist.govnih.gov |
| Molecular Weight | 200.05 g/mol | nih.gov |
| CAS Registry Number | 375-03-1 | nist.govnih.gov |
| Boiling Point | 34 °C (307.4 K) | bipm.org |
| Melting Point | -123 °C | guidechem.com |
| Density | 1.437 g/cm³ | guidechem.com |
| Critical Temperature (Tc) | 437.70 K | bipm.org |
| Critical Pressure (Pc) | 24.81 bar | bipm.org |
| Critical Density (ρc) | 2.65 mol/L | bipm.org |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹⁹F NMR | Spectral data available | nih.gov |
| Mass Spectrometry (GC-MS) | Major peaks (m/z): Data available in NIST and other libraries | nih.gov |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | nih.gov |
Computational and Theoretical Modeling Approaches for Heptafluoro 1 Methoxypropane
Quantum Chemical Calculations of Molecular Structure and Energy
Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule from first principles, solving approximations of the Schrödinger equation. While detailed, peer-reviewed studies focusing specifically on extensive quantum chemical calculations for Heptafluoro-1-methoxypropane are not widely available in the public literature, the established methodologies allow for a clear understanding of how such analyses would be performed and the nature of the expected results.
This compound has a structural isomer, 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane. Furthermore, the C-C and C-O bonds within this compound allow for various rotational conformations (conformers). Conformational analysis using quantum chemistry methods like Density Functional Theory (DFT) is employed to identify the most stable three-dimensional arrangements of the molecule.
The process involves mapping the potential energy surface of the molecule by systematically rotating specific dihedral angles. For each conformation, the electronic energy is calculated, allowing for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). The energy difference between the most stable conformer and other isomers or conformers indicates their relative populations at a given temperature. For similar fluorinated alkanes, studies have shown that gauche interactions involving fluorine atoms can be surprisingly favorable due to hyperconjugative effects, which would be a key aspect to investigate for this compound.
A hypothetical energy profile for rotation around the C2-C3 bond is expected to show distinct energy barriers, with the staggered conformations being more stable than the eclipsed conformations due to reduced steric hindrance and electrostatic repulsion between the bulky, electronegative fluorine atoms and the methyl group.
Quantum chemical calculations can elucidate the electronic structure, providing a detailed picture of how electrons are distributed within the this compound molecule. Key characteristics derived from these calculations include:
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. Due to the high electronegativity of fluorine and oxygen, significant negative charges are expected on these atoms, while the carbon atoms, particularly those bonded to multiple fluorine atoms, will carry significant positive charges.
Bonding Orbitals: Analysis of the molecular orbitals (e.g., HOMO and LUMO) helps in understanding the molecule's reactivity. The distribution and energy of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species, such as electrophiles or nucleophiles.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org These simulations provide valuable insights into the bulk properties and intermolecular interactions of substances like this compound in a liquid state. rsc.org
In a typical MD simulation of liquid this compound, a system containing hundreds or thousands of molecules is defined in a simulation box with periodic boundary conditions. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system based on the positions of its atoms. These interactions are primarily non-covalent and include:
Van der Waals Forces: These are dominant and include dispersion forces (London forces) and short-range repulsive forces. The large electron clouds of the fluorine atoms contribute significantly to the dispersion forces.
Electrostatic Interactions: Due to its significant polarity, dipole-dipole interactions are a crucial component of the intermolecular forces in this compound.
Weak Hydrogen Bonds: While not a traditional hydrogen bond donor, weak interactions of the C-H···F or C-H···O type may occur and can be analyzed using MD simulations.
By simulating the trajectories of molecules, MD can be used to calculate macroscopic properties such as density, viscosity, and diffusion coefficients, as well as to analyze the local structure of the liquid, for instance, through the calculation of radial distribution functions. rsc.org Studies on other hydrofluoroethers (HFEs) in applications like battery electrolytes have used MD simulations to analyze solvation structures and the coordination of ions with the ether oxygen and fluorinated parts of the molecule. researchgate.netrsc.org
Thermodynamic Property Modeling and Equation of State Development
Modeling the thermodynamic properties of this compound is essential for its application in various industrial processes. This involves the use of equations of state (EoS) that mathematically relate state variables like pressure, volume, and temperature.
While extensive experimental data on the thermodynamic properties of this compound are available, developing a fundamental or highly accurate EoS requires fitting these models to a wide range of precise measurements. chemeo.comnist.gov Cubic equations of state, such as the Peng-Robinson (PR) EoS, are widely used in chemical engineering for their balance of simplicity and accuracy. scielo.br The PR-EoS can be modified with custom alpha functions or volume translation methods to improve its accuracy for specific substances, especially for predicting vapor pressure and liquid density. mdpi.com
For this compound, a custom EoS would be developed by fitting the equation parameters to available experimental data, such as those listed in the table below.
Selected Experimental Thermodynamic and Physical Properties of this compound
| Property | Value | Units |
|---|---|---|
| Normal Boiling Point | 307.15 | K |
| Critical Temperature | 443.95 | K |
| Critical Pressure | 2480 | kPa |
| Critical Density | 570 | kg/m ³ |
Data sourced from the NIST Chemistry WebBook. nist.gov
Such models are crucial for simulating and designing processes involving phase changes, such as refrigeration cycles or solvent recovery systems.
Reaction Kinetics and Mechanism Simulations
Computational chemistry is a key tool for investigating the reaction kinetics and mechanisms of this compound, particularly its atmospheric fate. The primary degradation pathway for hydrofluoroethers in the troposphere is reaction with the hydroxyl (•OH) radical. semanticscholar.org
Simulating this reaction involves several steps:
Conformational Search: Identifying the lowest energy conformer of the reactant molecule (this compound), as this is the most abundant and likely to react.
Locating Transition States: The reaction proceeds via hydrogen abstraction by the •OH radical from either the methyl (-CH₃) group or potentially from the fluorinated ethyl group, though the latter is less likely. Quantum chemical methods (e.g., DFT) are used to locate the transition state (TS) structure for each possible abstraction channel.
Calculating Reaction Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.
Calculating Rate Constants: Using Transition State Theory (TST) combined with the calculated activation energies, temperature-dependent rate constants (k(T)) can be computed.
A computational study on the similar compound 1-fluoro-2-methoxypropane reacting with •OH radicals provides a template for this analysis. jksus.org That study used DFT methods to map the potential energy surface, identifying different reaction routes and their corresponding energy barriers. jksus.org The results allowed for the calculation of total rate constants and the determination of atmospheric lifetimes. jksus.org For this compound, the primary products of •OH-initiated oxidation would be water and a fluorinated ether radical (CF₃CF₂CF₂OCH₂•), which would then undergo further reactions in the atmosphere. These simulations are vital for assessing the environmental impact, such as the global warming potential and atmospheric lifetime, of the compound.
Future Research Directions and Unaddressed Challenges in Heptafluoro 1 Methoxypropane Research
Interdisciplinary Research Opportunities
The unique properties of Heptafluoro-1-methoxypropane create a fertile ground for collaborative research across diverse scientific disciplines. Its chemical inertness and thermal stability, for instance, make it a candidate for various applications beyond its current use as a cleaning solvent and heat transfer fluid. yujichemtech.comlabinsights.nl
Future interdisciplinary research could focus on:
Environmental Science and Atmospheric Chemistry: Collaborative studies between atmospheric chemists and environmental scientists are crucial to further refine our understanding of the atmospheric lifetime and degradation pathways of this compound. researchgate.netresearchgate.net This includes investigating the formation of any secondary pollutants and their potential environmental impact. nih.gov Such research will provide more accurate data for climate models and inform environmental regulations. copernicus.orgrsc.org
Materials Science and Engineering: The integration of this compound into advanced materials is a promising area. researchgate.net Collaborations between materials scientists and chemical engineers could explore its use in the development of novel electrolytes for batteries, advanced lubricants, and specialized coatings. rsc.orgrsc.org
Biomedical and Pharmaceutical Sciences: The low toxicity profile of some hydrofluoroethers opens up possibilities for biomedical applications. alfa-chemistry.com Research in this area would require close collaboration between chemists, toxicologists, and medical researchers to explore potential uses in areas such as drug delivery, as a component in medical device manufacturing, or in advanced diagnostic techniques. rsc.org
| Potential Interdisciplinary Research Area | Collaborating Disciplines | Key Research Questions |
| Atmospheric Fate and Climate Impact | Atmospheric Chemistry, Environmental Science, Climate Modeling | What are the precise degradation mechanisms and products of this compound in the atmosphere? How can we improve the accuracy of its global warming potential? |
| Advanced Dielectric Fluids | Materials Science, Electrical Engineering, Chemical Engineering | Can this compound be optimized for use as a dielectric fluid in next-generation electronics and high-voltage equipment? |
| Medical and Pharmaceutical Applications | Chemistry, Toxicology, Biomedical Engineering, Pharmacology | Is this compound suitable for use in medical device cleaning, as a carrier for therapeutic agents, or in other biomedical applications? |
Refinements in Environmental Impact Assessment Methodologies
While this compound is considered to have a favorable environmental profile compared to its predecessors, a more nuanced and comprehensive understanding of its long-term environmental fate is required. ecolink.com
Key areas for methodological refinement include:
Atmospheric Modeling: There is a need for more sophisticated atmospheric models that can accurately predict the transport and degradation of this compound on a global scale. copernicus.orgrsc.org This includes accounting for regional variations in atmospheric conditions and the presence of other pollutants that may influence its degradation pathways. epa.gov
Life Cycle Assessment: A comprehensive life cycle assessment of this compound is necessary to quantify its total environmental footprint, from production to disposal. This would involve a detailed analysis of the energy consumption, raw material usage, and waste generation associated with its entire life cycle.
Degradation Product Analysis: Future research should focus on developing more sensitive analytical techniques to identify and quantify the degradation products of this compound in various environmental matrices, including air, water, and soil. nih.gov This will help to assess any potential risks associated with these breakdown products. nih.gov
| Environmental Assessment Area | Required Methodological Refinements | Research Focus |
| Atmospheric Lifetime | Advanced kinetic studies and atmospheric modeling | More precise measurements of reaction rates with atmospheric oxidants under a wider range of conditions. |
| Global Warming Potential (GWP) | Improved radiative efficiency calculations and atmospheric modeling | More accurate determination of the infrared absorption spectrum of this compound and its atmospheric residence time. |
| Ecotoxicity | Standardized and long-term ecotoxicity testing | Assessment of the potential impacts of this compound and its degradation products on a variety of aquatic and terrestrial organisms. |
Expanding Biological Interaction Studies
The current understanding of the biological interactions of this compound is largely based on acute toxicity studies. nih.gov There is a significant need to expand this research to include a broader range of biological endpoints and to investigate the mechanisms of interaction at the molecular level.
Future research should prioritize:
Chronic Exposure Studies: Long-term studies are needed to assess the potential effects of chronic, low-level exposure to this compound on various biological systems.
Metabolic Fate and Biodegradation: Investigating the metabolic fate of this compound in different organisms is crucial to understanding its potential for bioaccumulation and persistence in the food chain.
Molecular Toxicology: Utilizing advanced techniques in molecular toxicology, such as genomics and proteomics, can help to elucidate the specific molecular pathways and cellular responses that are affected by exposure to this compound.
Predictive Modeling and Machine Learning Applications
The use of predictive modeling and machine learning presents a significant opportunity to accelerate research and development related to this compound and other hydrofluoroethers. mdpi.comrsc.org
Potential applications include:
Property Prediction: Machine learning models can be trained on existing data to predict the physicochemical properties of new, unsynthesized hydrofluoroethers, thereby guiding the design of next-generation compounds with specific performance characteristics. arxiv.org
Environmental Fate Modeling: Predictive models can be developed to estimate the environmental fate and transport of this compound, helping to identify potential areas of environmental concern and to prioritize monitoring efforts. copernicus.orgepa.gov
Materials Discovery: Machine learning algorithms can be used to screen large databases of virtual compounds to identify promising candidates for specific applications in advanced materials, such as novel solvents or electrolytes. youtube.comyoutube.com
Q & A
Q. What are the key considerations for synthesizing Heptafluoro-1-methoxypropane in laboratory settings?
Methodological Answer: Synthesis requires attention to its low boiling point (33–35°C), which necessitates closed-system setups to prevent volatilization losses. Use anhydrous conditions to avoid hydrolysis of fluorinated intermediates. Purification via fractional distillation under reduced pressure is recommended, as described in its physical properties . Reaction vessels should be equipped with cold traps to capture volatile byproducts, and yields should be monitored via gas chromatography-mass spectrometry (GC-MS) for real-time analysis .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming structural identity, with characteristic shifts for the methoxy (-OCH₃) and heptafluoropropane groups. Gas chromatography (GC) with flame ionization detection (FID) or electron capture detection (ECD) can assess purity, leveraging its volatility for rapid elution. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular weight (200.05 g/mol) and isotopic patterns .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer: Use closed systems with local exhaust ventilation to minimize inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant aprons, and safety goggles. In case of spills, avoid water to prevent aerosolization; instead, use absorbent materials like vermiculite. Fire risks require CO₂ or dry chemical extinguishers, as combustion may release toxic fluorinated gases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
Methodological Answer: Discrepancies in properties (e.g., boiling points, stability) may arise from impurities or measurement conditions. Conduct comparative studies using standardized methods (e.g., ASTM distillation for boiling points). Analyze batch-to-batch variability via X-ray crystallography or differential scanning calorimetry (DSC) to detect polymorphic forms. Cross-reference findings with EPA DSSTox or PubChem data to validate reproducibility .
Q. What strategies optimize reaction conditions for this compound in fluorination reactions?
Methodological Answer: Leverage its strong electrophilicity by using polar aprotic solvents (e.g., dimethylformamide) to stabilize transition states. Kinetic studies via stopped-flow NMR can identify optimal temperature ranges (e.g., –20°C to 0°C) to balance reactivity and volatility. Computational modeling (DFT) predicts regioselectivity in substitution reactions, while inline IR spectroscopy monitors intermediate formation .
Q. How can ecological risks of this compound be assessed given limited degradation data?
Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential and bioaccumulation factors. Conduct microcosm studies with soil/water matrices under controlled aerobic/anaerobic conditions. Measure hydrolysis rates at varying pH levels and screen for toxic metabolites using zebrafish embryo assays. Collaborate with EPA’s CompTox Dashboard for hazard prioritization .
Q. What experimental designs address challenges in scaling up this compound synthesis?
Methodological Answer: Implement flow chemistry systems to mitigate volatility issues during scale-up. Optimize pressure and temperature gradients using computational fluid dynamics (CFD). Validate process safety via accelerated rate calorimetry (ARC) to detect exothermic risks. Partner with facilities equipped for fluorochemical production, adhering to ISO 9001 protocols for batch consistency .
Methodological Notes
- Reproducibility: Document synthesis and characterization steps per IUPAC guidelines, including raw spectral data in supplementary materials .
- Data Contradictions: Apply triangulation by comparing results across multiple analytical platforms (e.g., NMR, GC, HRMS) .
- Ethical Compliance: Restrict use to in vitro studies; avoid human/animal testing unless explicitly approved under institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
